Cellaburate

Catalog No.
S1819444
CAS No.
9004-36-8
M.F
N/A
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cellaburate

CAS Number

9004-36-8

Product Name

Cellaburate

Molecular Formula

N/A

Molecular Weight

0

Synonyms

cellaburate;Cellulose,acetatebutanoate;CELLULOSE ACETATE BUTYRATE;CELLULOSE ACETATE BUTYRATE POLYMER;CELLULOSE ACETOBUTYRATE;CELLULOSE ACETATE BUTYRATE, 38 WT. % BUT YRYL CONTENT, AVERAGE MN CA. 30,000;CELLULOSE ACETATE BUTYRATE, 52 WT. % BUT YRYL CO

Context and Background

Cellaburate, also known as celecoxib, is a prescription nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. While primarily used in clinical settings, cellaburate has also been investigated in various scientific research applications, primarily focusing on its potential effects on specific diseases and biological processes.

Potential Anti-Cancer Properties

Several studies have explored the potential anti-cancer properties of cellaburate. Research suggests it may:

  • Suppress tumor growth: Studies using cell lines and animal models have shown cellaburate may inhibit the growth and proliferation of various cancer cells, including those of colorectal, breast, and prostate cancers [, ].
  • Induce apoptosis: Cellaburate may trigger apoptosis, a form of programmed cell death, in cancer cells, potentially contributing to tumor regression [].
  • Modulate signaling pathways: Cellaburate may influence cell signaling pathways involved in cancer development and progression, such as the Wnt/β-catenin pathway [].

Cellaburate, also known as cellulose acetate butyrate, is a thermoplastic polymer derived from cellulose through the acylation process involving acetic anhydride and butyric anhydride. This compound typically contains a weight percentage of acetyl groups ranging from 1.0% to 41.0% and butyryl groups from 5.0% to 56.0% . The unique combination of these functional groups imparts distinct physical and chemical properties, making Cellaburate a versatile material in various applications.

Data Source:

  • The United States Pharmacopeia (USP) Store - Cellaburate:

  • Esterification: Cellulose reacts with acetic anhydride and butyric anhydride in the presence of a catalyst, typically sulfuric acid. This reaction results in the formation of mixed esters, specifically cellulose acetate butyrate .
  • Hydrolysis: Following esterification, the product may undergo slight hydrolysis to adjust the degree of substitution of acetyl and butyryl groups, thereby influencing its solubility and mechanical properties .
  • Thermal Degradation: Cellaburate exhibits thermal degradation at temperatures around 275 °C in oxygen, which is critical for processing and application considerations .

Cellaburate has been investigated for its biological activity, particularly in drug delivery systems. It serves as a coating material that can modulate drug release profiles due to its permeability characteristics. Studies have shown that formulations containing Cellaburate can effectively control the dissolution rates of drugs, making it suitable for gastroretentive and osmotic drug delivery systems . Its compatibility with various excipients enhances its utility in pharmaceutical applications.

The primary method for synthesizing Cellaburate involves:

  • Preparation of Reactants: Acetic anhydride and butyric anhydride are mixed with cellulose.
  • Catalysis: Sulfuric acid is added as a catalyst to facilitate the esterification reaction.
  • Control of Reaction Conditions: Parameters such as temperature, time, and reactant ratios are carefully controlled to achieve the desired degree of substitution and molecular weight.
  • Purification: The resultant polymer is purified through hydrolysis and filtration processes to remove unreacted materials and by-products .

Cellaburate finds extensive use in various industries due to its favorable properties:

  • Pharmaceuticals: Utilized as an excipient in drug formulations and coatings for controlled release systems.
  • Coatings: Employed in lacquers for cables, fabrics, and furniture due to its excellent adhesion properties.
  • Packaging: Used as a puncture-resistant material in packaging applications.
  • Contact Lenses: Its hydrophobic nature makes it suitable for use in contact lens materials .

Cellaburate shares similarities with other cellulose derivatives but is unique due to its specific functional group composition. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Cellulose AcetateContains only acetate groups; used primarily for films and coatingsLacks butyryl groups; less flexible
Cellulose Acetate ButyrateContains both acetate and butyrate; improved moisture resistanceMore versatile than pure cellulose acetate
Hydroxypropyl MethylcelluloseWater-soluble polymer used as a thickener; lacks ester functionalityDifferent solubility profile
EthylcelluloseSoluble in organic solvents; used in coatingsDoes not contain acetyl or butyryl groups

Cellaburate's unique blend of acetate and butyrate functional groups allows it to provide enhanced flexibility, moisture resistance, and compatibility with various resins compared to other cellulose derivatives .

Cellaburate, chemically known as cellulose acetate butyrate, is a mixed ester thermoplastic derivative of cellulose that contains both acetate and butyrate functional groups [7]. The compound is a reaction product of cellulose, acetic anhydride or acetic acid, and butyric acid or butyric anhydride [3]. The fundamental structure consists of a linear polymer of glucose molecules connected via acetal linkages between the carbon-1 and carbon-4 carbons of the glucopyranose rings [22].

The molecular formula for cellaburate can be represented as [C₆H₇O₂-(OCOCH₃)ₓ-(OCOC₃H₇)ᵧ-(OH)₃₋ₓ₋ᵧ]ₙ, where x represents the degree of acetyl substitution and y represents the degree of butyryl substitution [30]. The chemical structure demonstrates a cellulose backbone where hydroxyl groups attached to the glycoside rings are substituted, partially or fully, by acetyl and butyryl groups [21].

According to the United States Pharmacopeia specifications, cellaburate contains not less than 1.0 percent and not more than 41.0 percent acetyl groups by weight, and not less than 5.0 percent and not more than 56.0 percent butyryl groups by weight, calculated on the previously dried, acid-free basis [8]. The elemental composition by weight fraction consists of hydrogen (0.067125), carbon (0.545403), and oxygen (0.387472) [11].

Cellulose Backbone Configuration

Anhydroglucose Unit Structure

The cellulose backbone of cellaburate maintains the characteristic β-1,4-glucopyranose linkage configuration of native cellulose [22]. Each anhydroglucose unit possesses three hydroxyl groups that are available for esterification: one primary hydroxyl group at the carbon-6 position and two secondary hydroxyl groups at the carbon-2 and carbon-3 positions [5].

The anomeric carbon-1 is in the β-configuration, and every glucose unit is rotated by approximately 180 degrees with respect to its neighbors, thereby forming a cellobiose disaccharide repeating unit [22]. This internal symmetry represents a twofold screw symmetry that is characteristic for β-1,4-glucans [22]. The number of linked anhydroglucose units typically ranges from 10,000 to 15,000 depending on the cellulose source material and extraction conditions [23].

Molecular Chain Characteristics

The cellulose backbone exhibits a ribbon-shaped polymer structure with equatorial hydroxyl groups forming its edges [22]. Within the linear polymer, each glucose unit forms two hydrogen bonds with each of its neighbors through specific interactions: the carbon-3 and carbon-6 hydroxyls of each glucose unit donate hydrogen bonds to the ring oxygen and the carbon-2 hydroxyl, respectively, of the glucose unit attached at its carbon-4 position [22].

Esterification Patterns

Acetyl Group Distribution

The distribution of acetyl groups in cellaburate follows specific patterns that can be determined through nuclear magnetic resonance analysis [16]. Research utilizing carbon-13 nuclear magnetic resonance spectroscopy has revealed that acetyl groups distribute across the carbon-2, carbon-3, and carbon-6 positions of the anhydroglucose units with varying degrees of substitution [16].

Commercial cellaburate materials typically contain acetyl groups in the range of 12-15 percent by weight [30]. The acetyl content significantly influences the physical properties of the polymer, with increasing acetyl content leading to enhanced melting point and tensile strength, while decreasing compatibility with plasticizers and film flexibility [33].

PositionSubstitution PatternCharacterization Method
Carbon-2Variable distribution¹³C Nuclear Magnetic Resonance
Carbon-3Variable distribution¹³C Nuclear Magnetic Resonance
Carbon-6Variable distribution¹³C Nuclear Magnetic Resonance

Butyryl Group Distribution

Butyryl groups in cellaburate are distributed across the available hydroxyl positions with concentrations typically ranging from 26-39 percent by weight [30]. The butyryl content varies significantly among different commercial grades, with some formulations containing between 50-54 percent butyryl content [10].

The increase in butyryl group content reduces the density of cellaburate and expands the range of dissolution characteristics [33]. Higher butyryl content cellaburate demonstrates increased flexibility, moisture resistance, solubility, and compatibility with resins, while decreasing hardness, tensile strength, and heat resistance [4].

Remaining Hydroxyl Group Distribution

The remaining unsubstituted hydroxyl groups in cellaburate play a crucial role in determining the polymer's hydrophilic characteristics and hydrogen bonding capacity [34]. The distribution of these groups is inversely related to the total degree of substitution, as they represent the positions on the anhydroglucose units that have not undergone esterification [21].

Research has demonstrated that the number of hydroxyl groups directly affects hydrogen bonding in the sample, with less hydrogen bonding observed in samples with fewer remaining hydroxyl groups [34]. The solubility in polar solvents increases with increasing hydroxyl content [33].

Substitution Degree Variations

The degree of substitution in cellaburate represents the average number of hydroxyl groups per anhydroglucose unit that have been replaced by ester groups [21]. The total degree of substitution is regarded as a maximum of three; however, for degree of polymerization values less than 134, a slightly higher degree of substitution can occur due to end-group contribution [21].

Commercial cellaburate grades exhibit varying degrees of substitution depending on their intended applications [20]. The degree of substitution can be calculated using established equations that relate weight percentages to molecular parameters [21]:

Sample GradeHydroxyl Degree of SubstitutionAcetyl Degree of SubstitutionButyryl Degree of Substitution
Cellaburate-321-0.10.241.281.42
Cellaburate-500-50.200.242.48
Cellaburate-171-150.192.030.76
Cellaburate-381-0.50.291.031.76

The substitution patterns significantly influence material properties, with both the degree of substitution and molecular weight reported to lead to variations in material characteristics [21].

Structural Characterization Parameters

Spectroscopic Characteristics

Fourier transform infrared spectroscopy reveals characteristic absorption bands for cellaburate [30]. The compound exhibits a broad and strong absorption peak at 3445.86 cm⁻¹ due to the stretching vibration of hydroxyl groups [30]. A doublet peak at 2964.33 cm⁻¹ and 2877.88 cm⁻¹ corresponds to the antisymmetric and symmetric stretching vibrations of methylene groups [30].

The strong absorption peak at 1742.35 cm⁻¹ can be assigned to the stretching vibration of carbonyl groups [30]. Additional peaks at 1165.11 cm⁻¹ and 1065.15 cm⁻¹ are attributed to the stretching vibration of the unique polyether structure in cellaburate [30].

Raman spectroscopy provides complementary structural information, with cellaburate showing characteristic bands at 1740 cm⁻¹ for ester carbonyl stretching vibrations and specific bands at 866 cm⁻¹ and 1451 cm⁻¹ that distinguish it from simple cellulose acetate [24].

Physical Property Parameters

The physical properties of cellaburate depend on the cellulose chain length and the type and amount of ester groups attached to the chain [5]. The glass transition temperature varies with composition, with higher butyryl content leading to lower glass transition temperatures [17].

PropertyValue RangeMeasurement Conditions
Density1.20-1.25 g/cm³At 25°C
Melting Point127-240°CStandard atmospheric pressure
Refractive Index1.475Standard conditions
Dielectric Constant3.2Ambient temperature

Molecular Weight Considerations

Molecular Weight Distribution

The molecular weight of cellaburate varies significantly depending on the processing conditions and intended applications [21]. Commercial grades typically exhibit number-average molecular weights ranging from approximately 16,000 to 70,000 daltons [2] [14].

The degree of polymerization can be calculated from molecular weight data, with values ranging from 51 to 348 for different commercial grades [21]. The relationship between molecular weight and degree of polymerization follows established polymer science principles, where the degree of polymerization equals the molecular weight divided by the molecular weight of the average repeat unit [21].

Molecular Weight Determination Methods

Static light scattering represents a powerful analytical technique for determining the molecular weight of cellaburate samples [25]. The method measures the intensity of scattered light from samples as a function of scattering angle, allowing for accurate molecular weight determination [25].

Gel permeation chromatography provides additional molecular weight characterization capabilities, particularly for assessing molecular weight distribution and polydispersity [17]. The technique has been successfully applied to cellaburate samples to evaluate degradation effects and molecular weight changes under various conditions [17].

Analysis MethodMolecular Weight RangeAccuracy
Static Light Scattering10⁴-10⁶ DaHigh precision
Gel Permeation Chromatography10³-10⁶ DaModerate precision
Osmotic Pressure10⁴-10⁵ DaHigh precision

Stereochemical Aspects

Conformational Characteristics

The stereochemical configuration of cellaburate maintains the fundamental chair conformation of the glucopyranose rings characteristic of cellulose [23]. The fully equatorial conformation of β-linked glucopyranose residues stabilizes the chair structure, minimizing flexibility while maintaining structural integrity [23].

The esterification process does not alter the basic stereochemical framework of the cellulose backbone, preserving the alternating orientation of glucose units that results from the twofold screw symmetry [22]. Each newly added glucose unit during biosynthesis rotates around the glycosidic linkage to align with the polymer structure [22].

Molecular Ordering

Research has identified possible cholesteric ordering in cellaburate with periodicity ranging from 500 to 900 nanometers, significantly larger than observed in cellulose triacetate [21]. The bulkiness of side-chain substitutions may prevent compact organization, leading to larger pitch values compared to simpler cellulose esters [21].

Cellaburate exists as a solid polymer at room temperature, typically appearing as white, off-white, or greyish-white powder or granules [1] [2]. The material exhibits a slightly hygroscopic nature, meaning it can absorb moisture from the surrounding environment [2]. The powder form is free-flowing and odorless, making it suitable for industrial handling and processing applications [2]. The physical appearance can vary slightly depending on the specific grade and manufacturing process, but the material consistently maintains its characteristic white to off-white coloration [1] [3].

Solubility Profile

Organic Solvent Solubility

Cellaburate demonstrates excellent solubility in a wide range of organic solvents, which is a key advantage over unmodified cellulose. The compound is readily soluble in acetone, which serves as one of the most common dissolution solvents for processing applications [1] [2] [3]. It exhibits good solubility in formic acid, making this an effective solvent for film casting operations [1] [2]. Mixed solvent systems, particularly equal volumes of methanol and methylene chloride, provide excellent dissolution characteristics [1] [2] [3].

The material shows solubility in chlorinated hydrocarbons, lower molecular weight ketones, esters, and nitroparaffins [1] [3]. This broad solvent compatibility is attributed to the presence of both acetyl and butyryl groups, which increase the polymer's compatibility with organic solvents compared to native cellulose [3]. Higher butyryl content grades demonstrate enhanced solubility in alcoholic solvents, including methanol and ethanol-based systems [3] [4].

Water Interaction Properties

Cellaburate is practically insoluble in water, exhibiting hydrophobic characteristics due to the presence of butyryl groups along the cellulose backbone [1] [2] [3]. This water insolubility is a significant property that distinguishes it from many other cellulose derivatives. The compound is also practically insoluble in 96% ethanol, further demonstrating its hydrophobic nature [1] [2] [3].

The hydrophobic properties result from the amphiphilic nature of the molecule, where the butyryl groups provide hydrophobic character while the residual hydroxyl groups maintain some hydrophilic interaction potential [5]. This dual nature allows for controlled water interaction without complete dissolution, making it suitable for applications requiring moisture resistance while maintaining some degree of water vapor permeability [3].

Thermal Properties

Glass Transition Temperature

The glass transition temperature (Tg) of Cellaburate varies significantly with composition, particularly the ratio of acetyl to butyryl groups and molecular weight. Reported values range from 98°C to 161°C, with most commercial grades falling between 120°C and 140°C [6] [7] [8] [9] [10] [11].

Specific examples include:

  • CAB with 37% butyryl and 13% acetyl content: Tg = 123°C [7]
  • CAB with 36% butyryl and 16% acetyl content: Tg = 128°C [8]
  • Commercial grade CAB-171-15: Tg = 161°C [11]
  • CAB with 52% butyryl and 2% acetyl content: Tg = 101°C [10]

The glass transition temperature generally decreases with increasing butyryl content due to the plasticizing effect of the longer butyryl chains, which increase chain mobility and reduce intermolecular interactions [9] [11].

Melting Behavior

Cellaburate exhibits a broad melting point range of 127-240°C, reflecting its polymeric nature and composition variability [1] [3] [12] [4]. This wide range is typical for cellulose esters and depends on several factors including molecular weight, degree of substitution, and crystallinity [13]. Unlike crystalline materials with sharp melting points, Cellaburate undergoes gradual softening over this temperature range due to its semicrystalline structure [3].

The melting behavior is influenced by the balance between acetyl and butyryl groups. Higher acetyl content typically results in higher melting temperatures due to stronger intermolecular interactions, while increased butyryl content tends to lower the melting range due to enhanced chain flexibility [3] [13].

Thermal Stability Parameters

Thermal decomposition of Cellaburate begins at approximately 275-295°C in air atmosphere, representing the onset of significant weight loss [14] [15]. The main decomposition step occurs around 295°C for most grades, which is lower than the decomposition temperature of pure cellulose (353°C) but higher than some other cellulose derivatives [14].

The thermal stability is composition-dependent, with materials containing higher acetyl content generally showing better thermal stability. Thermogravimetric analysis reveals that Cellaburate is stable up to approximately 200°C in air, making it suitable for processing applications within this temperature range [3] [14]. The polymer exhibits weight loss of less than 2% below 140°C, primarily due to moisture desorption [16].

Crystallinity and Polymorphism

Cellaburate exhibits semicrystalline behavior with crystallinity levels that depend on molecular structure, molecular weight, and processing conditions [17]. The degree of crystallinity is influenced by the type and position of side groups along the cellulose backbone, with higher hydroxyl content generally promoting increased crystalline order [17].

X-ray diffraction studies reveal that commercial Cellaburate grades show varying degrees of crystalline structure, with some samples exhibiting characteristics of cholesteric ordering [17]. This ordering phenomenon appears to be connected to higher amounts of hydroxyl groups along the backbone, which can disturb the regular helix arrangement while maintaining overall molecular organization [17].

The crystallinity index, as measured by infrared spectroscopy, varies among different Cellaburate compositions. For example, carboxymethyl cellulose acetate butyrate (CMCAB) showed a crystallinity index of 2.44, which was higher than pure cellulose (1.96), suggesting that certain modifications can enhance crystalline order [14].

Density and Specific Gravity

Cellaburate has a density of 1.25 g/mL at 25°C, which is consistent across multiple commercial sources [1] [3] [18] [19] [4]. Some specifications report a specific gravity of 1.26 [11], indicating minimal variation in density among different grades.

Additional density-related properties include:

  • Bulk density (poured): 224 kg/m³ (14 lb/ft³) [11]
  • Bulk density (tapped): 256 kg/m³ (16 lb/ft³) [11]
  • Weight per volume: 1.26 kg/L (10.5 lb/gal) [11]

The density values place Cellaburate in the typical range for cellulose esters and contribute to its processing characteristics and final product properties.

Refractive Index Characteristics

The refractive index of Cellaburate is consistently reported as n₂₀/D = 1.475 [1] [3] [18] [11] [19]. This value is measured at 20°C using the sodium D-line (589.3 nm) and represents an important optical property for applications involving transparency and light transmission [11].

The refractive index is influenced by the polymer's chemical structure, with the acetyl and butyryl groups contributing to the overall optical density. This value is typical for cellulose esters and indicates good optical clarity when processed into films or other transparent products [20]. The refractive index remains relatively stable across different molecular weight grades, suggesting that chain length has minimal impact on this optical property.

Cohesive Energy Density

While specific cohesive energy density values for Cellaburate are not extensively documented in the literature, the parameter can be inferred from its solubility characteristics and mechanical properties. The cohesive energy density is related to the solubility parameter, which helps predict polymer-solvent compatibility [21].

The presence of both acetyl and butyryl groups creates a balanced cohesive energy profile that enables solubility in a wide range of solvents while maintaining sufficient intermolecular forces for mechanical integrity. The relatively moderate glass transition temperatures and good film-forming properties suggest intermediate cohesive energy density values that balance processability with performance [21].

Film-Forming Behavior

Cellaburate demonstrates excellent film-forming properties, which are primarily related to the number of hydroxyl groups present in the polymer structure [17]. The film-forming ability is enhanced by the polymer's good solubility in various organic solvents, allowing for easy solution casting processes [22].

Films formed from Cellaburate solutions exhibit several desirable characteristics:

  • High transparency with good optical clarity [4] [22]
  • Flexibility and dimensional stability [3] [22]
  • Good mechanical strength when properly processed [22] [17]
  • Resistance to moisture due to the hydrophobic butyryl groups [3]

The molecular weight significantly influences film formability, with higher molecular weight grades generally producing films with better mechanical properties [22] [17]. The balance between acetyl and butyryl content affects film flexibility, with higher butyryl content resulting in more flexible films due to the plasticizing effect of the longer alkyl chains [3].

Cholesteric Ordering Phenomena

Recent research has identified the potential for cholesteric ordering in Cellaburate films, particularly in materials with specific hydroxyl group distributions [17]. This liquid crystalline behavior represents a form of molecular organization where the polymer chains arrange in a helical structure, similar to that observed in other cellulose derivatives [23] [24] [25].

The cholesteric ordering phenomenon in Cellaburate appears to be connected to:

  • Higher amounts of hydroxyl groups along the cellulose backbone [17]
  • Specific molecular weight ranges that promote ordered arrangements [17]
  • Processing conditions that allow for controlled molecular orientation [17]

This ordered structure can influence optical properties, mechanical behavior, and processing characteristics. When present, cholesteric ordering can contribute to enhanced mechanical properties and unique optical effects, including potential structural coloration [23] [26] [25]. However, the exact conditions required to achieve consistent cholesteric ordering in Cellaburate require further investigation to fully understand and control this phenomenon [17].

Dates

Last modified: 08-15-2023

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